molecular formula C10H11NO3 B565230 4-Methyl Hippuric Acid-d7 CAS No. 1216588-60-1

4-Methyl Hippuric Acid-d7

Cat. No.: B565230
CAS No.: 1216588-60-1
M. Wt: 200.245
InChI Key: NRSCPTLHWVWLLH-AAYPNNLASA-N
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Description

4-Methyl Hippuric Acid-d7, also known as N-(4-Methylbenzoyl)glycine-d7, is a deuterium-labeled analog of 4-Methyl Hippuric Acid. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C10H4D7NO3 and a molecular weight of 200.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Hippuric Acid-d7 involves the deuteration of 4-Methyl Hippuric AcidThe reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl Hippuric Acid-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methyl Hippuric Acid-d7 involves its role as a labeled analog in biochemical studies. The deuterium atoms in the compound allow for precise tracking of metabolic pathways and reaction mechanisms. The compound interacts with various enzymes and molecular targets, providing insights into the biochemical processes .

Comparison with Similar Compounds

  • 2-Methyl Hippuric Acid
  • 3-Methyl Hippuric Acid
  • 4-Methyl Hippuric Acid (unlabeled)

Comparison: 4-Methyl Hippuric Acid-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. Compared to its unlabeled counterparts, this compound offers improved analytical accuracy and sensitivity in various research applications .

Properties

IUPAC Name

2-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCPTLHWVWLLH-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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